3-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a methoxyphenoxy group. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives typically involves the use of triethyl orthoformate and sodium azide . Another common method includes the reaction between substituted thiazolylamine or oxazolylamine, triethyl orthoformate, and sodium azide in the presence of a catalyst like tributylmethylammonium chloride in DMSO . These reactions are usually carried out under moderate conditions to achieve high yields.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert tetrazoles into amines or other derivatives.
Substitution: Tetrazoles can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antitumor agent.
Medicine: Explored for its analgesic, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of new materials and as a platform for virtual screening.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE involves its interaction with various molecular targets. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids, allowing them to interact with biological receptors effectively . The compound’s electron-donating and electron-withdrawing properties facilitate these interactions, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE stands out due to its unique combination of a tetrazole ring and a methoxyphenoxy group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H16N4O4 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(2-methoxyphenoxy)propanoate |
InChI |
InChI=1S/C17H16N4O4/c1-12(24-16-9-4-3-8-15(16)23-2)17(22)25-14-7-5-6-13(10-14)21-11-18-19-20-21/h3-12H,1-2H3 |
InChI Key |
VAFJNDSQSUBFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC(=C1)N2C=NN=N2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.